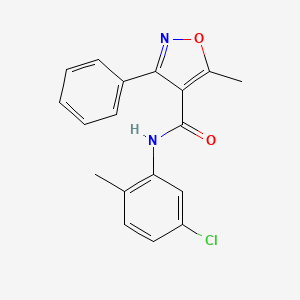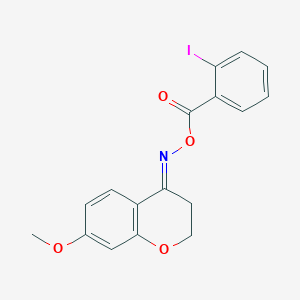
1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has been studied in detail. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This inhibition is believed to be due to the compound's ability to disrupt the cell membrane and inhibit the synthesis of nucleic acids. Additionally, it has been shown to induce apoptosis in cancer cells, which is believed to be due to its ability to inhibit the activity of certain enzymes involved in cell survival.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has been shown to have various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which is believed to be due to its ability to scavenge free radicals. Additionally, it has been shown to have anti-inflammatory effects, which are believed to be due to its ability to inhibit the production of certain inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of activities. Additionally, it has been shown to be stable under various conditions, making it suitable for use in various experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime. One such direction is the development of new drugs based on this compound. It has been shown to exhibit promising activity against various microorganisms and cancer cells, making it a potential candidate for the development of new drugs. Additionally, it has been studied for its potential use in the development of new materials, such as organic semiconductors and liquid crystals. Further research in these areas could lead to the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has been achieved through different methods. One of the commonly used methods involves the reaction of 4-bromobenzaldehyde and 1H-pyrrole-2-carbaldehyde oxime in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 70%.
Applications De Recherche Scientifique
1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has been studied for its potential applications in various fields of scientific research. One such application is in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities in vitro. Additionally, it has been studied for its potential use in the development of new materials, such as organic semiconductors and liquid crystals.
Propriétés
IUPAC Name |
N-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-9-3-5-10(6-4-9)14-7-1-2-11(14)8-13-15/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXZGYVDOGUZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NO)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)

![phenyl[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5702386.png)
![4-tert-butyl-N-{[methyl(phenyl)amino]carbonothioyl}benzamide](/img/structure/B5702392.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)

![2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5702426.png)


![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)

![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5702475.png)